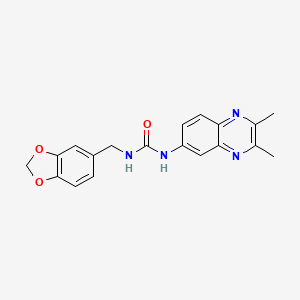

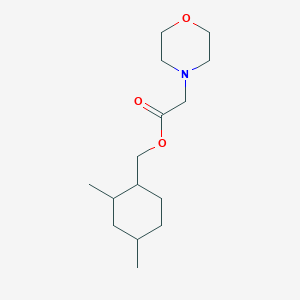

![molecular formula C16H11ClN2O5 B4007245 5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)

5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

説明

Synthesis Analysis

Synthetic methods for related compounds involve complex reactions including ring opening, nucleophilic substitution, and cyclization processes. For example, the synthesis of N-substituted indole-2-thiols involves ring opening to produce a thioketene intermediate that reacts with nucleophiles, forming esters or amides, which upon cyclization give the desired products (Androsov & Neckers, 2007). Another study describes the synthesis of novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, showcasing the complexity and versatility of synthetic routes for similar compounds (Becerra et al., 2020).

科学的研究の応用

Anti-inflammatory and Analgesic Applications

Research on novel indomethacin analogs, which share structural similarities with the compound , highlighted their potential as non-ulcerogenic derivatives with significant anti-inflammatory and analgesic properties. These compounds were evaluated for their ability to reduce gastrointestinal toxicities commonly associated with traditional NSAIDs, showing promise as safer alternatives for treating inflammation and pain without the associated ulcerogenic effects (Bhandari et al., 2010).

Antimalarial Activity

Another study focused on the synthesis and evaluation of a series of compounds for their antimalarial activity. While not directly mentioning the compound , this research provides insight into the potential for structurally related compounds to contribute to the development of new antimalarial drugs. The study found a correlation between the structural attributes of these compounds and their efficacy against Plasmodium berghei, a parasite responsible for malaria (Werbel et al., 1986).

Role as a Food Additive and Nutraceutical

Chlorogenic acid, a compound with some structural resemblance, demonstrates significant health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Its dual role as a food additive and a nutraceutical suggests potential for the compound to similarly contribute to food preservation and as a component in dietary supplements for the prevention and treatment of metabolic syndrome (Santana-Gálvez et al., 2017).

Photochromic Applications

Research into the synthesis of photochromic spirochromenes of the indoline series, using related chemical structures, indicates potential applications in developing materials that change color in response to light. Such compounds could have applications in smart windows, display technologies, and photochromic lenses (Braude et al., 1978).

Organocatalysis in Chemical Synthesis

Studies on the asymmetric interaction involving compounds with structural similarities to the indol-2-one moiety have explored their use in organocatalysis, leading to the selective formation of chiral scaffolds. This research suggests potential applications in the synthesis of enantiomerically pure compounds, important in pharmaceuticals and fine chemicals (Ivantcova & Kudryavtsev, 2020).

特性

IUPAC Name |

5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O5/c17-10-3-6-13-12(7-10)16(22,15(21)18-13)8-14(20)9-1-4-11(5-2-9)19(23)24/h1-7,22H,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORDYPFLHGDIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

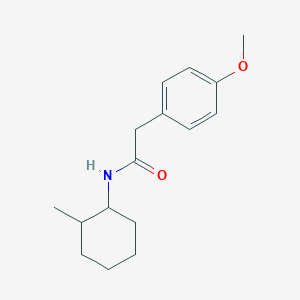

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)

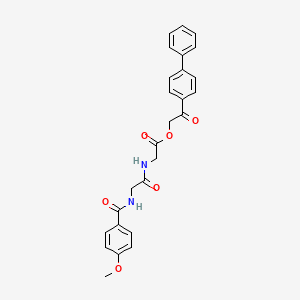

![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)

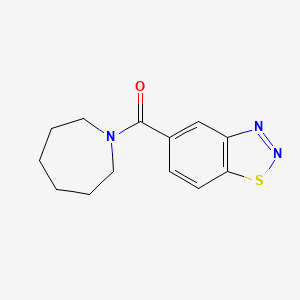

![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

amino]methyl}phenol](/img/structure/B4007271.png)